![molecular formula C18H25ClN2O2 B6017747 3-{[(3-chlorobenzyl)amino]methyl}-1-(cyclobutylmethyl)-3-hydroxy-2-piperidinone](/img/structure/B6017747.png)
3-{[(3-chlorobenzyl)amino]methyl}-1-(cyclobutylmethyl)-3-hydroxy-2-piperidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(3-chlorobenzyl)amino]methyl}-1-(cyclobutylmethyl)-3-hydroxy-2-piperidinone, commonly known as CBMC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. CBMC is a piperidinone derivative that has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antiviral properties.
Mecanismo De Acción
The mechanism of action of CBMC is not fully understood. However, studies have suggested that CBMC exerts its antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells. CBMC has also been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response, leading to its anti-inflammatory effects. Furthermore, CBMC has been found to inhibit the replication of the hepatitis C virus by interfering with viral RNA synthesis.
Biochemical and Physiological Effects:
CBMC has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response, leading to its anti-inflammatory effects. CBMC has also been found to inhibit the replication of the hepatitis C virus by interfering with viral RNA synthesis. Furthermore, CBMC has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to its antitumor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CBMC is its potent antitumor activity against various cancer cell lines. Additionally, CBMC has been found to possess anti-inflammatory and antiviral properties, making it a potential candidate for the treatment of inflammatory diseases and viral infections. However, one of the limitations of CBMC is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of CBMC. One potential direction is to investigate the structure-activity relationship of CBMC and its derivatives to identify more potent and selective compounds. Additionally, the development of novel drug delivery systems for CBMC could improve its solubility and bioavailability. Furthermore, the potential use of CBMC in combination with other drugs for the treatment of cancer and other diseases should be explored. Finally, the development of animal models to study the pharmacokinetics and pharmacodynamics of CBMC could provide valuable insights into its potential clinical applications.
Métodos De Síntesis
The synthesis of CBMC involves the condensation of 3-chlorobenzylamine with cyclobutanone, followed by reduction with sodium borohydride and hydrolysis with hydrochloric acid. The yield of CBMC obtained through this method is reported to be around 60%.
Aplicaciones Científicas De Investigación
CBMC has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. CBMC has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, CBMC has been found to possess antiviral activity against the hepatitis C virus, making it a potential candidate for the development of new antiviral drugs.
Propiedades
IUPAC Name |
3-[[(3-chlorophenyl)methylamino]methyl]-1-(cyclobutylmethyl)-3-hydroxypiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O2/c19-16-7-2-6-15(10-16)11-20-13-18(23)8-3-9-21(17(18)22)12-14-4-1-5-14/h2,6-7,10,14,20,23H,1,3-5,8-9,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNZCYCLNRNMMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2CCCC(C2=O)(CNCC3=CC(=CC=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-3-(2-thienyl)acrylamide](/img/structure/B6017672.png)
![4-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-2,1,3-benzoxadiazole](/img/structure/B6017678.png)
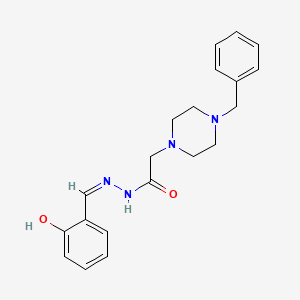
![1-(3,4-dichlorobenzyl)-4-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}piperazine hydrochloride](/img/structure/B6017687.png)
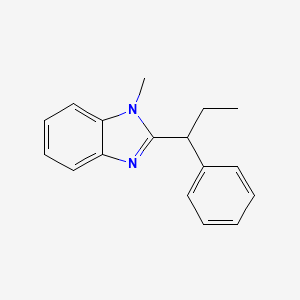
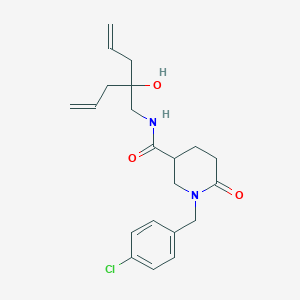
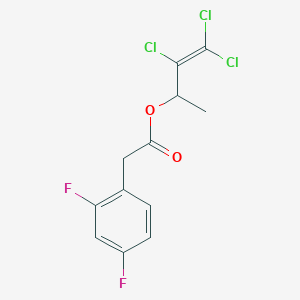
![1-(4-fluorobenzyl)-3-hydroxy-3-({[(5-methyl-2-furyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6017719.png)
![4-(3-methoxyphenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6017723.png)
![7-[(1-phenylspiro[2.4]hept-1-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6017728.png)
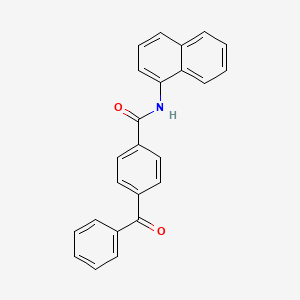
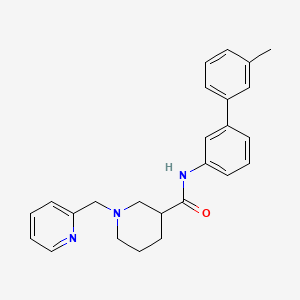
![1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]-N-[(3-methyl-2-thienyl)methyl]ethanamine](/img/structure/B6017763.png)
![N-cyclobutyl-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6017765.png)